2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine
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Overview
Description
2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine is a complex organic compound that features a piperidine ring, a naphthyl group, and sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine and naphthyl intermediates. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the piperidine and naphthyl intermediates, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl groups or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the piperidine or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological molecules, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonyl groups can form strong interactions with enzymes, potentially inhibiting their activity . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-benzylpiperidine and 4-phenylpiperidine share the piperidine core but differ in their substituents and overall structure.
Sulfonyl-Containing Compounds: Compounds such as sulfonylureas and sulfonamides have similar sulfonyl groups but differ in their biological activity and applications.
Uniqueness
2-ethyl-1-({5-[(2-ethylpiperidin-1-yl)sulfonyl]naphthalen-1-yl}sulfonyl)piperidine is unique due to its combination of a piperidine ring and a naphthyl group linked by sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-ethyl-1-[5-(2-ethylpiperidin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S2/c1-3-19-11-5-7-17-25(19)31(27,28)23-15-9-14-22-21(23)13-10-16-24(22)32(29,30)26-18-8-6-12-20(26)4-2/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBNJBWFYBMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCC4CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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